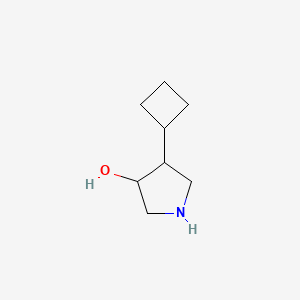

4-Cyclobutylpyrrolidin-3-ol

Description

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

4-cyclobutylpyrrolidin-3-ol |

InChI |

InChI=1S/C8H15NO/c10-8-5-9-4-7(8)6-2-1-3-6/h6-10H,1-5H2 |

InChI Key |

NQKCGRRUROQNKH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2CNCC2O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclobutylpyrrolidin 3 Ol

Strategic Approaches to Pyrrolidine (B122466) Ring Construction

The formation of the pyrrolidine ring is the cornerstone of synthesizing the target molecule. Various strategies have been developed, ranging from classical cyclization reactions to modern catalytic cycloadditions, each offering distinct advantages in terms of efficiency and substrate scope.

One of the most powerful and atom-economical methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction. nih.gov This approach typically involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a highly effective route for assembling substituted pyrrolidines. mappingignorance.orgnih.gov Azomethine ylides, often generated in situ from the condensation of an α-amino acid with an aldehyde or from N-substituted imino esters, react with a dipolarophile to form the five-membered ring in a single step. chemistryviews.orgtandfonline.com For the synthesis of 4-Cyclobutylpyrrolidin-3-ol, a key dipolarophile would be a cyclobutyl-substituted alkene. The stereochemistry at positions 3 and 4 of the resulting pyrrolidine is directly influenced by the geometry of the alkene and the reaction conditions. nih.gov The versatility of this method allows for the introduction of a wide range of substituents, making it a primary strategy for accessing densely functionalized pyrrolidines. chemistryviews.org

Photocatalytic [3+2] cycloadditions have also emerged as a modern alternative, utilizing photoredox catalysis to enable the synthesis of diverse pyrrolidine structures from components like cyclopropyl (B3062369) ketones and hydrazones. researchgate.net

| 1,3-Dipole Precursor | Dipolarophile Example | Resulting Pyrrolidine Substructure | Key Feature |

|---|---|---|---|

| Imino ester (from Glycine ester) | Methyl Acrylate | Pyrrolidine-3-carboxylate | Forms C3-C4 bond, introduces ester group |

| N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine | (E)-3-Benzyloxypropenoate | 3-Hydroxy-4-substituted pyrrolidine precursor | Direct route to hydroxypyrrolidines researchgate.net |

| Sarcosine + Aldehyde | Cyclobutyl Acrylate (Hypothetical) | 4-Cyclobutylpyrrolidine-3-carboxylate | Direct incorporation of cyclobutyl group |

Intramolecular cyclization provides a reliable pathway to pyrrolidines by forming a C-N or C-C bond within a pre-assembled acyclic precursor. These methods are particularly useful for establishing specific substitution patterns and stereochemistries.

Common strategies include the reductive amination of 1,4-dicarbonyl compounds or the cyclization of 1,4-amino alcohols. mdpi.com For the synthesis of this compound, a plausible precursor would be a 4-amino-2-cyclobutyl-1-alkanol derivative. The cyclization of such a molecule, often promoted by acid or base, would forge the pyrrolidine ring. Another powerful approach is the intramolecular hydroamination or amination of unsaturated carbon-carbon bonds within an aminoalkene or aminoalkyne precursor. nih.govorganic-chemistry.org For instance, an N-protected 4-aminoalkene could undergo a transition-metal-catalyzed cyclization to yield the pyrrolidine skeleton. The subsequent functionalization or choice of a precursor already bearing a hydroxyl group would lead to the desired pyrrolidinol.

Recent advancements have also demonstrated the synthesis of pyrrolidones and other derivatives via the intramolecular cyclization of linear precursors like 4-pentenylsulfonamides, which can be further elaborated into pyrrolidinols. researchgate.net

Beyond traditional methods, several novel strategies have been developed for synthesizing substituted pyrrolidines, offering unique access to complex structures.

One such innovative approach is the photo-promoted ring contraction of pyridines. nih.gov This method allows for the conversion of readily available pyridine (B92270) derivatives into highly functionalized pyrrolidines bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further derivatized. This reaction provides a pathway to pyrrolidine building blocks that would be challenging to access through conventional means. nih.gov

Multicomponent reactions (MCRs) represent another efficient strategy, where three or more reactants combine in a single operation to form a complex product. nih.gov Asymmetric MCRs have been developed to produce highly substituted pyrrolidines with excellent diastereoselectivity, constructing multiple stereogenic centers in one step. nih.gov For example, a reaction involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can yield functionalized pyrrolidines diastereoselectively. nih.gov

Stereoselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, controlling the absolute and relative configuration of the stereocenters at the C3 and C4 positions of this compound is of paramount importance.

Achieving enantioselectivity in pyrrolidine synthesis relies on the use of chiral information to guide the reaction pathway. This can be accomplished through chiral catalysts, chiral auxiliaries, or the use of enantiopure starting materials.

Catalytic asymmetric 1,3-dipolar cycloaddition is a premier method for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.orgrsc.org This reaction employs a chiral metal catalyst—often based on copper, silver, or palladium—complexed with a chiral ligand. nih.gov The chiral environment created by the catalyst directs the approach of the 1,3-dipole and the dipolarophile, resulting in the preferential formation of one enantiomer. A variety of chiral ligands, such as phosphoramidites, have been developed that provide excellent yields and high enantioselectivity (ee). nih.gov

Another well-established strategy is the enantioselective deprotonation of an N-protected pyrrolidine (e.g., N-Boc-pyrrolidine) using a strong base complexed with a chiral ligand, such as (-)-sparteine (B7772259). nih.gov The resulting configurationally stable lithiated species can then react with an electrophile to afford an enantioenriched 2-substituted pyrrolidine. While this method targets the 2-position, further functionalization could lead to the desired 3,4-substituted pattern.

| Strategy | Chiral Source | Example Application | Typical Outcome |

|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | Chiral Phosphoramidite Ligand with a Metal (e.g., Pd) | Reaction of trimethylenemethane (TMM) with imines nih.gov | High enantiomeric excess (e.g., >80% ee) |

| Enantioselective Deprotonation | s-BuLi / (-)-sparteine complex | Asymmetric lithiation of N-Boc-pyrrolidine nih.gov | Good enantioselectivity for C2-functionalization |

| Chiral Auxiliary | (2'S)-bornane-10,2-sultam | 1,3-dipolar cycloaddition with a chiral dipolarophile researchgate.net | High diastereoselectivity, separable diastereomers |

| Enzyme Catalysis | Oxynitrilase | Induction of asymmetry in an achiral starting material acs.org | Excellent enantiomeric excess (>99% ee) |

Controlling the relative stereochemistry between the C3-hydroxyl and C4-cyclobutyl groups (i.e., cis vs. trans isomers) is crucial for defining the compound's three-dimensional structure. Diastereoselectivity can be controlled by substrate geometry, reaction conditions, or the use of specific catalysts and reagents.

In [3+2] cycloaddition reactions, the stereochemistry of the alkene dipolarophile is often transferred to the product. An (E)-alkene and a (Z)-alkene will typically lead to different diastereomers of the resulting pyrrolidine. The choice of catalyst and reaction conditions can further influence the facial selectivity of the cycloaddition, favoring either an endo or exo transition state, which in turn determines the relative stereochemistry of the substituents. nih.gov

Methods have been developed specifically for the diastereoselective synthesis of densely substituted pyrrolidines. ua.es For example, the [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides can produce pyrrolidines with up to four stereogenic centers with excellent diastereoselectivity. chemistryviews.orgua.es The chiral sulfinyl group acts as a powerful stereodirecting element, guiding the approach of the reacting partners to yield a single major diastereomer. ua.es Such methodologies provide a robust platform for controlling the relative configuration of the substituents on the pyrrolidine ring.

Chiral Pool Synthesis and Auxiliary-Based Methods

Chiral pool synthesis offers an efficient pathway to enantiomerically pure compounds by utilizing readily available chiral starting materials. Natural amino acids, such as L-proline and (4R)-hydroxy-L-proline, are common starting points for the synthesis of pyrrolidine derivatives. These methods allow for the preparation of various derivatives by leveraging the inherent chirality of the starting material.

Auxiliary-based methods involve the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation. Evans' oxazolidinone auxiliaries, for instance, are widely used in asymmetric alkylations and aldol (B89426) reactions. In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to control the introduction of the cyclobutyl group at the 4-position.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Reference Compound(s) |

| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations | (1S)-(+)-10-camphorsultam |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Asymmetric alkylation of ketones and aldehydes | N/A |

Asymmetric Catalysis in the Formation of Pyrrolidinoalcohol Derivatives

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, often providing high enantioselectivity with only a small amount of a chiral catalyst. unirioja.esnih.govorganic-chemistry.orgnih.gov For the synthesis of pyrrolidinoalcohol derivatives, several catalytic strategies are pertinent.

One of the most effective methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile. This reaction can be rendered asymmetric by using a chiral catalyst, often a metal complex with a chiral ligand, to control the stereochemical outcome. This approach allows for the simultaneous formation of multiple stereocenters with high levels of control.

Organocatalysis , which utilizes small organic molecules as catalysts, has also been successfully applied to the synthesis of substituted pyrrolidines. unirioja.esnih.govorganic-chemistry.orgnih.gov Chiral proline derivatives and other amine-based catalysts can activate substrates towards asymmetric transformations, such as Michael additions and aldol reactions, which can be key steps in the construction of the 4-substituted pyrrolidin-3-ol scaffold. unirioja.esnih.govresearchgate.net

Table 2: Asymmetric Catalytic Methods for Pyrrolidine Synthesis

| Catalytic Method | Catalyst Type | Key Transformation |

| 1,3-Dipolar Cycloaddition | Chiral Lewis Acids (e.g., Cu(I), Ag(I) complexes) | [3+2] cycloaddition of azomethine ylides |

| Michael Addition | Chiral amines (e.g., prolinol ethers) | Conjugate addition to α,β-unsaturated systems |

| Aldol Reaction | Chiral prolinamides | Asymmetric C-C bond formation |

Introduction of the Cyclobutyl Substituent

A critical step in the synthesis of this compound is the regioselective introduction of the cyclobutyl group at the 4-position of the pyrrolidine ring.

Strategies for Cyclobutyl Incorporation at the 4-Position

Several strategies can be envisioned for the incorporation of the cyclobutyl moiety. One plausible approach involves the conjugate addition of a cyclobutyl nucleophile to an α,β-unsaturated pyrrolidinone or a related precursor. researchgate.net Organocuprates, such as lithium dicyclobutylcuprate, are effective reagents for 1,4-addition reactions and could be employed to install the cyclobutyl group at the desired position.

Alternatively, the alkylation of a pre-formed pyrrolidinone enolate with a cyclobutylmethyl halide (e.g., bromide or iodide) could be utilized. The regioselectivity of this alkylation would be crucial to ensure substitution at the C4 position.

Another potential strategy is through radical cyclobutylation . Recent advances in photoredox catalysis have enabled the direct C-H functionalization of various substrates, including aniline (B41778) derivatives, with cyclobutyl groups derived from bicyclobutanes. d-nb.infonih.gov While not yet demonstrated on a pyrrolidine ring directly, this methodology offers a potential avenue for the direct introduction of the cyclobutyl substituent.

Optimization of Cyclobutyl Coupling Methodologies

The optimization of these coupling reactions would involve screening various reaction conditions, including the choice of solvent, temperature, and, in the case of catalytic reactions, the catalyst and ligand. For conjugate additions, the use of Lewis acids can enhance the reactivity and selectivity of the process. For enolate alkylations, the choice of base and the presence of additives can significantly influence the outcome.

A key precursor for obtaining this compound is 1-(cyclobutylmethyl)pyrrolidin-3-one . The synthesis of this intermediate would likely involve the N-alkylation of pyrrolidin-3-one with cyclobutylmethyl bromide. The subsequent step to obtain the target molecule would be the reduction of the ketone at the 3-position.

Functionalization of the Hydroxyl Group at the 3-Position

The final key transformation is the introduction of the hydroxyl group at the 3-position of the 4-cyclobutylpyrrolidine ring.

Direct Hydroxylation Approaches

While direct C-H hydroxylation of a pre-formed 4-cyclobutylpyrrolidine is a challenging transformation, enzymatic and bio-catalytic methods are emerging as powerful tools for such selective oxidations. beilstein-journals.org Certain cytochrome P450 monooxygenases have been shown to catalyze the hydroxylation of unactivated C-H bonds with high regio- and stereoselectivity.

However, a more conventional and likely more practical approach would be the stereoselective reduction of a 4-cyclobutylpyrrolidin-3-one precursor . A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing the stereochemical outcome. Reagents such as sodium borohydride (B1222165) would likely lead to a mixture of diastereomers, while bulkier reducing agents or the use of chiral catalysts could provide higher levels of stereocontrol, yielding predominantly either the cis or trans diastereomer of this compound.

Table 3: Reducing Agents for Ketone Reduction

| Reducing Agent | Typical Stereoselectivity |

| Sodium borohydride (NaBH₄) | Generally low, depends on substrate |

| Lithium aluminum hydride (LiAlH₄) | Generally low, depends on substrate |

| L-Selectride® | High, favors axial attack |

| Asymmetric hydrogenation (e.g., with Ru-BINAP) | High enantioselectivity |

Derivatization for Scaffold Elaboration

The this compound scaffold serves as a valuable starting point for the generation of diverse molecular architectures through the strategic modification of its inherent functional groups: the secondary amine and the hydroxyl group. These derivatization reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. The pyrrolidine scaffold's three-dimensional nature allows for the efficient exploration of pharmacophore space. researchgate.netnih.gov

The secondary amine of the pyrrolidine ring is a key handle for introducing a wide variety of substituents, thereby expanding the chemical space of the resulting library of compounds. Common derivatization strategies at the nitrogen atom include:

N-Alkylation and N-Arylation: The nucleophilic nitrogen can readily undergo reactions with alkyl or aryl halides, or be subjected to reductive amination with aldehydes and ketones, to introduce diverse substituents. This is a common strategy in the synthesis of various bioactive molecules.

Amide and Sulfonamide Formation: Acylation with carboxylic acids, acid chlorides, or sulfonyl chlorides provides access to a broad range of amide and sulfonamide derivatives. These functional groups can modulate the electronic properties and hydrogen bonding capabilities of the final compounds.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates leads to the formation of urea and thiourea derivatives, respectively, which are prevalent motifs in many pharmacologically active molecules.

The hydroxyl group at the 3-position offers another site for diversification. Common derivatization reactions involving the hydroxyl group include:

Etherification: Alkylation of the hydroxyl group, for instance, through a Williamson ether synthesis, can introduce a variety of alkyl or aryl ethers.

Esterification: Acylation of the hydroxyl group with carboxylic acids or their derivatives leads to the formation of esters, which can alter the lipophilicity and metabolic stability of the parent compound.

Displacement Reactions: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a range of nucleophiles to introduce alternative functionalities at the 3-position.

These derivatization strategies are instrumental in the development of new chemical entities. For instance, substituted pyrrolidine cores are central to the structure of several approved drugs, where the pyrrolidine nitrogen is often incorporated into a larger, more complex scaffold. Examples of such drugs include Avanafil, Daclatasvir, and Grazoprevir, where the pyrrolidine moiety is a key building block. mdpi.com

The following table provides a summary of potential derivatization reactions for the elaboration of the this compound scaffold, based on established chemical transformations for similar pyrrolidine derivatives.

| Reaction Type | Reagent/Conditions | Resulting Functional Group/Scaffold | Potential Application |

| N-Alkylation | Alkyl halide, base | N-Alkyl pyrrolidine | Modulation of basicity and steric properties |

| N-Arylation | Aryl halide, catalyst | N-Aryl pyrrolidine | Introduction of aromatic systems for pi-stacking interactions |

| Reductive Amination | Aldehyde/Ketone, reducing agent | N-Substituted alkyl pyrrolidine | Diverse substituent introduction |

| N-Acylation | Acid chloride/anhydride, base | N-Amide | Alteration of electronic properties and H-bonding |

| N-Sulfonylation | Sulfonyl chloride, base | N-Sulfonamide | Introduction of a key pharmacophoric element |

| O-Alkylation | Alkyl halide, base | Ether | Modification of lipophilicity |

| O-Acylation | Acid chloride/anhydride, base | Ester | Prodrug strategies, modulation of solubility |

These derivatization methodologies underscore the utility of this compound as a versatile building block for the construction of compound libraries aimed at the discovery of new therapeutic agents. The ability to readily modify both the nitrogen and oxygen functionalities allows for a systematic exploration of the chemical space around this privileged scaffold.

Chemical Reactivity and Scaffold Diversification of 4 Cyclobutylpyrrolidin 3 Ol

Reactions at the Nitrogen Atom (N-Substitution)

The secondary amine of the pyrrolidine (B122466) ring is a nucleophilic center that readily participates in various bond-forming reactions, making it a primary site for modification.

N-alkylation and N-acylation are fundamental strategies for diversifying the pyrrolidine scaffold. These reactions introduce a wide variety of substituents at the nitrogen atom, influencing the compound's polarity, basicity, and potential for new molecular interactions.

N-Alkylation is commonly achieved through the reaction of the pyrrolidine with alkyl halides or via reductive amination. A general approach involves treating the amine with an alkyl halide (e.g., an alkyl iodide or bromide) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIEA) to neutralize the generated acid. google.com For instance, the N-alkylation of piperidin-4-ol with bromocyclobutane (B1266235) in the presence of K₂CO₃ is a known method to produce the analogous 1-cyclobutylpiperidine structure. acs.org Another powerful method is the "hydrogen borrowing" or "acceptorless dehydrogenative coupling" strategy, where an alcohol is used as the alkylating agent in the presence of a transition metal catalyst, such as ruthenium or palladium complexes, producing water as the only byproduct. google.comnih.gov

N-Acylation involves the reaction of the amine with an acylating agent like an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. This reaction forms a stable amide bond and is one of the most widely used transformations in chemistry. Common coupling agents for reactions with carboxylic acids include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). Alternatively, stable and chemoselective N-acylating reagents such as 2-acyl-4,5-dichloropyridazin-3-ones can be used under neutral conditions. diva-portal.org

Table 1: General Strategies for N-Substitution

| Reaction Type | Reagent Class | Typical Conditions | Product |

| N-Alkylation | Alkyl Halide | Base (e.g., K₂CO₃), Solvent (e.g., DMF, CH₃CN) | N-Alkyl Pyrrolidine |

| Reductive Amination | Aldehyde/Ketone | Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst) | N-Alkyl Pyrrolidine |

| N-Acylation | Acyl Chloride | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM) | N-Acyl Pyrrolidine (Amide) |

| Amide Coupling | Carboxylic Acid | Coupling Agent (e.g., HATU, DCC), Base, Solvent | N-Acyl Pyrrolidine (Amide) |

The formation of amide and sulfonamide linkages at the nitrogen atom is a cornerstone of medicinal chemistry for modifying the properties of a lead compound.

Amide derivatives are synthesized as described above, by coupling the pyrrolidine nitrogen with a carboxylic acid or its activated form. This transformation is highly reliable and allows for the introduction of countless chemical motifs. A patent for a histamine (B1213489) H3 receptor ligand describes a derivative where the nitrogen of a related 1-cyclobutylpyrrolidin-3-yloxy scaffold is acylated with a propionyl group, demonstrating this strategy's application. researchgate.net

Sulfonamide derivatives are another critical class of compounds, often used to mimic amides or introduce specific hydrogen bonding patterns. nih.gov They are typically synthesized by reacting the pyrrolidine amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine (B92270) or triethylamine. bldpharm.com The existence and availability of compounds such as N-(1-Cyclobutylpyrrolidin-3-yl)-4-((cyclopentylamino)methyl)benzenesulfonamide confirms the successful application of this synthetic strategy to the 4-cyclobutylpyrrolidin-3-ol scaffold. aalto.finih.gov

Table 2: Synthesis of Amide and Sulfonamide Derivatives

| Derivative | Reagent | General Conditions | Key Bond Formed |

| Amide | Carboxylic Acid (R-COOH) | Coupling agent (HATU, PyBOP), Base (DIEA), Solvent (DMF) | N-C(O) |

| Amide | Acyl Chloride (R-COCl) | Base (Pyridine, Et₃N), Solvent (DCM) | N-C(O) |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | Base (Pyridine, Et₃N), Solvent (DCM) | N-S(O)₂ |

Transformations of the Hydroxyl Group

The C3-hydroxyl group is the second key functional handle on the scaffold, allowing for transformations such as etherification, esterification, and oxidation to introduce further diversity.

Esterification converts the hydroxyl group into an ester. The most common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). nih.govacs.org The reaction is reversible and is typically driven to completion by removing water or using an excess of one reactant. nih.gov Alternatively, the alcohol can be reacted with a more reactive acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base like pyridine.

Etherification reactions form an ether linkage (C-O-C) at the hydroxyl position. A standard method to achieve this is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. A patented synthesis of histamine H3 receptor antagonists demonstrates this on a closely related scaffold, where a 1-cyclobutylpyrrolidin-3-ol (B1488216) derivative is treated with sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) to form the sodium alkoxide, which then displaces a halogen on an aromatic ring to form an aryl ether. researchgate.net

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 4-cyclobutylpyrrolidin-3-one. This transformation is significant as it converts a hydrogen-bond donor into a hydrogen-bond acceptor and introduces a new electrophilic center. Standard oxidation reagents for converting secondary alcohols to ketones, such as those used in Swern, Dess-Martin, or Parikh-Doering oxidations, are applicable. Milder methods, including the use of sodium hypochlorite (B82951) (NaOCl), have also been reported for the oxidation of 3-hydroxypyrrolidine intermediates. researchgate.net The resulting 3-pyrrolidinone (B1296849) core is a valuable intermediate for further functionalization, for example, through reactions at the α-carbon. researchgate.net

Table 3: Reactions at the Hydroxyl Group

| Reaction Type | Reagent(s) | Conditions | Product Functional Group |

| Esterification | Carboxylic Acid (R-COOH) | Acid catalyst (e.g., H₂SO₄), Heat | Ester (R-COO-C) |

| Esterification | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Ester (R-COO-C) |

| Etherification | Alkyl Halide (R-X) + Strong Base (e.g., NaH) | Anhydrous solvent (e.g., THF) | Ether (R-O-C) |

| Oxidation | DMSO, Oxalyl Chloride, Et₃N | Anhydrous, low temperature (-78 °C to RT) | Ketone (C=O) |

| Oxidation | Dess-Martin Periodinane | Solvent (e.g., DCM) | Ketone (C=O) |

| Oxidation | Sodium Hypochlorite (NaOCl) | Aqueous solution | Ketone (C=O) |

Modifications of the Cyclobutyl Moiety

The cyclobutane (B1203170) ring is a key component of the scaffold, prized for its ability to act as a conformationally restricted and non-planar bioisostere for other groups, such as phenyl rings or alkyl chains. nih.gov It is generally considered chemically robust and is often installed as a pre-formed building block. Direct functionalization of the cyclobutane ring itself, once incorporated into the final scaffold, is challenging due to the high bond dissociation energy of its C-H bonds. aalto.fi

However, recent advances in synthetic methodology, particularly in transition-metal-catalyzed C-H activation, offer potential pathways for the late-stage functionalization of such saturated rings. Palladium-catalyzed reactions, for example, have been developed to achieve the site-selective arylation, alkenylation, or alkynylation of cyclobutane rings. aalto.finih.gov These methods often rely on a directing group within the substrate to guide the catalyst to a specific C-H bond. For instance, a formal γ–C–H functionalization of cyclobutyl ketones has been reported, proceeding through a Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond cleavage and functionalization. researchgate.netnih.gov While not yet reported specifically for this compound, these advanced strategies represent a frontier for achieving novel diversification directly on the cyclobutyl moiety, enabling the synthesis of 1,3-disubstituted cyclobutane derivatives that are of increasing interest in medicinal chemistry. nih.gov

Functionalization of the Cyclobutyl Ring

The cyclobutyl moiety of this compound offers several avenues for chemical functionalization, allowing for the introduction of various substituents to explore the chemical space and modulate biological activity.

C-H Functionalization:

Recent advances in C-H functionalization provide powerful tools for the direct modification of the cyclobutane ring. Palladium-catalyzed C-H activation, guided by a suitable directing group on the pyrrolidine nitrogen, could enable the introduction of aryl or vinyl groups at the β- or γ-positions of the cyclobutyl ring. rsc.orgresearchgate.net For instance, using a removable directing group, it is conceivable to achieve site-selective arylation or vinylation. rsc.org This approach has been successfully applied to cyclobutyl carboxylic acid derivatives and could potentially be adapted to N-substituted this compound. rsc.org

Functionalization via Ketone Intermediates:

Oxidation of the secondary alcohol on the pyrrolidine ring to a ketone, followed by further reactions, is a plausible strategy. However, a more direct approach involves the functionalization of a cyclobutyl ketone precursor prior to the formation of the pyrrolidine ring. For example, γ-functionalization of cyclobutyl ketones can be achieved through a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which can then undergo palladium-catalyzed C-C cleavage and functionalization to introduce aryl, heteroaryl, alkenyl, and alkynyl groups with cis-selectivity. nih.gov The resulting functionalized cyclobutyl ketone could then be elaborated into the desired this compound scaffold.

Potential Functionalization Reactions of the Cyclobutyl Ring

| Reaction Type | Reagents and Conditions | Potential Outcome |

| C-H Arylation | Pd(OAc)₂, Chiral Ligand, Aryl Boronic Acid, Oxidant | Introduction of an aryl group onto the cyclobutyl ring. |

| C-H Vinylation | Pd(OAc)₂, Chiral Ligand, Alkenyl Boronic Acid, Oxidant | Introduction of a vinyl group onto the cyclobutyl ring. |

| Radical Halogenation | N-Bromosuccinimide (NBS), Light/Heat | Bromination of the cyclobutyl ring, creating a handle for further substitution. |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, RuO₄) | Could lead to ring opening or the formation of cyclobutanone (B123998) derivatives. |

Ring Opening or Expansion Possibilities

The inherent ring strain of the cyclobutane ring makes it susceptible to ring-opening and expansion reactions, providing pathways to novel carbocyclic and heterocyclic scaffolds. libretexts.org

Ring Expansion:

Ring expansion of the cyclobutyl group to a cyclopentyl or cyclopentenyl moiety is a feasible transformation. This can be promoted by the formation of a carbocation adjacent to the ring, for instance, through the treatment of a cyclobutylcarbinol with acid. ugent.be In the context of this compound, if the hydroxyl group were on the cyclobutyl ring (a cyclobutylcarbinol derivative), acid-catalyzed rearrangement could lead to a cyclopentene-substituted pyrrolidine. ugent.be Alternatively, reactions involving cyclobutyl ketones, which could be synthetic precursors, are known to undergo one-carbon ring expansion to yield cyclopentanones. ugent.be Gold-catalyzed ring expansions of alkynyl cyclopropanes and cyclobutanes are also established methods for generating larger rings. beilstein-journals.org

Ring Opening:

The cyclobutane ring can undergo cleavage under various conditions. Radical-induced ring opening of cyclobutylcarbinyl systems typically proceeds via β-fission to yield open-chain structures. rsc.orgdatapdf.com For example, treatment of a suitable derivative of this compound with a radical initiator could lead to the formation of a linear alkyl-substituted pyrrolidine. The regioselectivity of the ring opening is influenced by the stability of the resulting radical intermediates. nih.gov Additionally, Grignard reagents have been shown to induce the ring opening of certain substituted cyclobutanes. acs.org

Potential Ring Transformation Reactions

| Reaction Type | Driving Force/Key Intermediate | Potential Product Scaffold |

| Ring Expansion | Carbocation formation adjacent to the ring (e.g., from a cyclobutylcarbinol) | Cyclopentyl- or cyclopentenyl-substituted pyrrolidine. |

| Ring Expansion | Rearrangement of a cyclobutyl ketone intermediate | Cyclopentanone-functionalized pyrrolidine. |

| Ring Opening | Radical β-fission of a cyclobutylcarbinyl radical | Linear alkyl-substituted pyrrolidine. |

| Ring Opening | Nucleophilic attack by a Grignard reagent on a strained cyclobutane | Open-chain keto-amine. |

Elaboration for Combinatorial Library Synthesis

The this compound scaffold is an attractive starting point for the generation of combinatorial libraries due to its three-dimensional character and the presence of multiple functionalization points (the secondary alcohol, the secondary amine, and the cyclobutyl ring). nih.gov

Scaffold Decoration:

The pyrrolidine nitrogen can be readily functionalized through reactions such as acylation, sulfonylation, reductive amination, and arylation to introduce a wide array of substituents. mdpi.com The hydroxyl group can be converted into ethers, esters, or other functionalities, or it can be oxidized to a ketone to allow for further diversification. As discussed previously, the cyclobutyl ring itself can be functionalized to add another layer of diversity.

Library Synthesis Strategies:

Solid-phase synthesis is a powerful technique for the construction of large combinatorial libraries. mdpi.comresearchgate.net The this compound scaffold could be anchored to a solid support through the nitrogen or oxygen atom. Subsequent parallel synthesis or split-and-pool methodologies would allow for the rapid generation of a large number of distinct analogues. mdpi.comacs.org For example, a library of mercaptoacyl pyrrolidines has been successfully synthesized and screened for enzyme inhibitory activity using an encoded combinatorial approach. researchgate.net A similar strategy could be employed with the this compound scaffold to explore its potential in drug discovery.

The generation of libraries based on the pyrrolidine scaffold has been shown to be a fruitful approach for the discovery of potent and selective bioactive molecules. researchgate.netresearchgate.net The unique combination of the pyrrolidine-3-ol and the cyclobutyl group in the target compound provides a novel and promising scaffold for such endeavors.

Structure Activity Relationship Sar Investigations of 4 Cyclobutylpyrrolidin 3 Ol Derivatives

Design Principles for SAR Studies of Pyrrolidine (B122466) Scaffolds

The design of SAR studies for pyrrolidine-based compounds hinges on several key principles. The non-planar, puckered nature of the pyrrolidine ring provides a 3D framework that can be systematically modified. researchgate.net The core design principles involve:

Stereochemical Diversity : The pyrrolidine scaffold can possess multiple chiral centers, leading to a variety of stereoisomers. nih.govresearchgate.net Since biological targets like enzymes and receptors are chiral, different enantiomers and diastereomers of a drug candidate can exhibit vastly different biological profiles due to distinct binding interactions. researchgate.netpatsnap.comnih.gov Therefore, a primary goal is the synthesis and evaluation of stereochemically pure isomers to identify the optimal spatial arrangement of substituents. researchgate.net

Substituent Modification : The pyrrolidine ring offers several points for substitution (the nitrogen atom and carbons C2 through C5). SAR exploration involves modifying substituents at these positions to probe interactions with the target protein. nih.gov This includes varying the size, lipophilicity, and electronic properties of the substituents. rsc.orgmdpi.com For instance, the nitrogen atom is a particularly common site for modification, with a high percentage of FDA-approved pyrrolidine drugs being N-substituted. nih.gov

Conformational Control : The substituents on the pyrrolidine ring influence its preferred conformation (pucker). nih.govacs.org By strategically placing bulky or stereoelectronically influential groups, medicinal chemists can "lock" the ring into a specific conformation that presents other key functional groups in a more favorable orientation for binding. nih.gov

Impact of Cyclobutyl Stereochemistry on Molecular Interactions

The cyclobutyl group at the C4 position of the pyrrolidin-3-ol scaffold serves as a bulky, lipophilic anchor. nih.gov Its primary role is often to occupy a hydrophobic pocket within the target's binding site. The rigid and puckered nature of the cyclobutane (B1203170) ring itself adds a defined three-dimensional shape to the molecule. nih.govresearchgate.net

For example, in a hypothetical series of inhibitors, the relative stereochemistry between the C3 and C4 substituents can lead to significant differences in potency.

Table 1: Hypothetical Impact of C3/C4 Stereochemistry on Target Inhibition

| Compound | Stereochemistry (C3, C4) | Target Inhibition IC₅₀ (nM) |

|---|---|---|

| Analog A | cis (3R, 4S) | 50 |

| Analog B | trans (3R, 4R) | 850 |

| Analog C | cis (3S, 4R) | 65 |

| Analog D | trans (3S, 4S) | 1200 |

In this illustrative table, the cis isomers (Analogs A and C) show substantially greater potency than their trans counterparts (Analogs B and D), highlighting how the spatial arrangement dictated by the cyclobutyl group's stereochemistry is crucial for optimal molecular interactions.

Influence of Pyrrolidine Ring Conformation on Activity

The five-membered pyrrolidine ring is not flat; it adopts puckered conformations, typically described as "envelope" or "twist" forms. nih.govresearchgate.net This puckering determines the precise spatial orientation of the substituents attached to the ring. The conformation of the ring is influenced by its substituents; for example, substituents at the C4 position are known to affect the ring's pucker. nih.gov

A bulky substituent like a cyclobutyl group at C4 can significantly influence or even lock the pyrrolidine ring into a preferred conformation. nih.govacs.org This conformational restriction reduces the entropic penalty upon binding and ensures that other key functional groups, such as the C3-hydroxyl and any N-substituent, are held in the correct orientation to interact with the target protein. acs.org Studies on various pyrrolidine derivatives have shown that controlling the ring pucker is a key element in achieving high potency and selectivity. nih.govbeilstein-journals.org For instance, a cis-4-substituted pyrrolidine was shown to favor a pseudo-axial conformation of a group at the C2 position, which was critical for its agonist activity. nih.gov

Contribution of Hydroxyl Group Orientation and Substituents to Biological Potency

The hydroxyl group at the C3 position is a pivotal functional group, capable of acting as both a hydrogen bond donor and acceptor. Its interaction with polar amino acid residues (such as serine, threonine, or asparagine) or the peptide backbone of a target protein is often a major contributor to binding energy. mdpi.com

The orientation of this hydroxyl group—whether it is cis or trans relative to the C4-cyclobutyl group—is of paramount importance. The four possible diastereomers ((3R,4R), (3S,4S), (3R,4S), and (3S,4R)) will each present the hydroxyl group in a unique three-dimensional position. researchgate.net One specific orientation may allow for an ideal hydrogen bond with the target, while the others may be misaligned, leading to a dramatic loss in activity. nih.gov SAR studies have repeatedly shown that modifying or shifting the position of a key hydroxyl group can be detrimental to potency. tandfonline.commdpi.com

Furthermore, replacing the hydroxyl group with other functionalities (bioisosteres) is a common strategy to probe its role. For example, substitution with a methoxy (B1213986) group (removes hydrogen bond donation) or an amino group (alters polarity and basicity) can clarify the nature of the interaction in the binding pocket.

Table 2: Hypothetical SAR of the C3-Hydroxyl Group and its Analogs

| Compound | C3-Substituent | Stereochemistry (C3, C4) | Binding Affinity Kᵢ (nM) |

|---|---|---|---|

| Parent | -OH | cis (3R, 4S) | 15 |

| Isomer | -OH | trans (3R, 4R) | 450 |

| Analog E | -OCH₃ | cis (3R, 4S) | 980 |

| Analog F | -NH₂ | cis (3R, 4S) | 120 |

This data illustrates that the specific cis orientation of the hydroxyl group is critical for high affinity (Parent vs. Isomer). Replacing the hydroxyl group with a methoxy group (Analog E) or even an amino group (Analog F) results in a significant loss of potency, confirming the essential role of the hydroxyl group as a specific hydrogen bond donor/acceptor in this orientation.

Exploration of Peripheral Substitution Effects on Activity

Beyond the core 4-cyclobutylpyrrolidin-3-ol structure, modifications to peripheral positions are crucial for optimizing activity. tandfonline.comfrontiersin.orgnih.govmdpi.com The most commonly explored position is the pyrrolidine nitrogen. nih.gov The nature of the N-substituent can modulate several properties, including:

Basicity : The basicity of the nitrogen can be tuned, which affects its charge state at physiological pH and its ability to form ionic interactions. nih.gov

Direct Binding Interactions : The N-substituent can extend into an adjacent sub-pocket of the binding site, providing additional affinity and selectivity. nih.gov

SAR studies often explore a range of N-substituents, from small alkyl groups to larger aryl or heteroaryl moieties, to identify the optimal group for a given target. nih.govnih.gov Substitutions at other positions, such as C2 or C5, are less common but can be used to probe for extra binding interactions or to block potential sites of metabolism. nih.gov

Table 3: Hypothetical SAR of N-Substituents on a (3R, 4S)-4-Cyclobutylpyrrolidin-3-ol Scaffold

| Compound | N-Substituent (R₁) | Target Inhibition IC₅₀ (nM) |

|---|---|---|

| Analog G (unsubstituted) | -H | 500 |

| Analog H | -CH₃ (Methyl) | 150 |

| Analog I | -CH₂Ph (Benzyl) | 45 |

| Analog J | -SO₂Ph (Phenylsulfonyl) | 800 |

As shown in this hypothetical table, moving from an unsubstituted nitrogen (Analog G) to a small alkyl group (Analog H) improves potency. A larger, lipophilic benzyl (B1604629) group (Analog I) provides a substantial increase in activity, suggesting it occupies a hydrophobic pocket. In contrast, a bulky, electron-withdrawing phenylsulfonyl group (Analog J) is detrimental, indicating that either steric bulk or the electronic nature of this group is unfavorable for binding.

Molecular Interactions and Target Engagement Profiling

Theoretical Frameworks for Ligand-Target Binding

The interaction between a ligand and its target protein is a dynamic process that is governed by fundamental principles of molecular recognition. slu.edu For decades, two primary models have been used to describe the mechanisms of these binding events: induced fit and conformational selection. slu.edunih.gov

The induced fit model, proposed by Daniel Koshland in 1958 as an evolution of the rigid 'lock-and-key' theory, posits that the initial binding of a ligand to a protein induces a conformational change in the protein. numberanalytics.complos.org This structural rearrangement optimizes the binding site for a more stable and specific interaction. numberanalytics.com In this mechanism, the conformational change follows the binding event. nih.gov

In contrast, the conformational selection (or population shift) model proposes that a protein does not exist as a single rigid structure but as a dynamic ensemble of different conformations in equilibrium. nih.govacs.orgplos.org The ligand then selectively binds to and stabilizes a pre-existing conformation that is most complementary to it, thereby shifting the equilibrium towards the bound state. slu.edunih.gov In this scenario, conformational transitions precede the actual binding step. nih.gov

While historically prominent, the induced fit model is now often seen as a specific case within the broader and more versatile framework of conformational selection. nih.govacs.org Kinetic studies, which measure the rate of relaxation to equilibrium (k_obs) as a function of ligand concentration, can help distinguish between these mechanisms. slu.edunih.gov However, it is now understood that both mechanisms can contribute to a binding event, sometimes viewed as a continuum where an initial binding via conformational selection is followed by minor structural adjustments akin to induced fit. plos.orgplos.orgnih.gov

| Feature | Induced Fit Model | Conformational Selection Model |

| Core Principle | Ligand binding induces a change in the protein's conformation. numberanalytics.complos.org | Ligand selects a pre-existing optimal conformation from a population. nih.govnih.gov |

| Protein State | Assumes a single primary conformation before binding. plos.orgplos.org | Exists as an ensemble of conformations in equilibrium. acs.orgplos.org |

| Sequence of Events | 1. Binding -> 2. Conformational Change. nih.gov | 1. Conformational Change -> 2. Binding. nih.gov |

| Kinetic Signature | The observed rate constant (k_obs) typically increases with ligand concentration. slu.edunih.gov | The observed rate constant (k_obs) can increase, decrease, or be independent of ligand concentration. nih.gov |

Identification of Putative Biological Targets

Identifying the specific protein(s) that a small molecule interacts with is a critical step in understanding its biological function. This can be achieved through mechanism-based screening, which starts from a biological effect, or through computational prediction methods based on the ligand's structure.

Mechanism-based, or phenotype-based, approaches begin with an observable biological response to a compound and then work to identify the molecular target responsible for that effect. nih.gov These methods are powerful for discovering novel biological pathways and targets.

Affinity-Based Proteomics: This is a direct biochemical method where the small molecule is used as "bait" to capture its binding partners. nih.gov The compound, often modified with a linker and tag, is immobilized on a solid support (like agarose (B213101) beads) and incubated with cell or tissue lysates. mdpi.com Proteins that bind to the compound are isolated and subsequently identified using mass spectrometry. mdpi.com

Genetic Interaction Screening: These methods use genetic tools to find genes that modify the cellular response to a compound. pharmafeatures.com For example, a genome-wide CRISPR or RNAi screen can identify which gene knockouts lead to resistance or hypersensitivity to the compound's effects. acs.org Identifying a gene whose inactivation negates the compound's effect provides strong evidence that its protein product is the direct target. pharmafeatures.comacs.org

Activity-Based Protein Profiling (ABPP): This technique employs specially designed chemical probes that covalently bind to the active sites of specific enzyme families. mdpi.com In a competitive format, pre-treatment of cells with a compound like 4-Cyclobutylpyrrolidin-3-ol would prevent the ABPP probe from labeling its target if the compound binds to the same site, allowing for target identification through comparative proteomic analysis. nih.gov

| Approach | Principle | Outcome | Key Advantage |

| Affinity-Based Proteomics | Uses the small molecule as bait to physically isolate binding proteins from a lysate. nih.govmdpi.com | Identification of direct binding partners. | Provides direct physical evidence of an interaction. nih.gov |

| Genetic Interaction Screening | Identifies genes that, when knocked out or silenced, alter the phenotype induced by the compound. pharmafeatures.comacs.org | Identification of genes essential for the compound's mechanism of action. | Unbiased and does not depend on target abundance or binding affinity. acs.org |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to covalently label active enzymes; target engagement is measured by competition. mdpi.com | Identification of enzyme targets and assessment of their activity state. | Provides functional information about enzyme inhibition in a native biological system. |

Ligand-based methods, also known as in silico target fishing, leverage the chemical structure of a compound to predict its potential biological targets. ebi.ac.ukresearchgate.net These computational approaches are based on the similarity principle: structurally similar molecules tend to have similar biological activities. researchgate.netpnas.org This is particularly relevant for a compound like this compound, as derivatives of the related cyclobutyl-piperidine scaffold have been identified as potent histamine (B1213489) H3 receptor inverse agonists, suggesting that GPCRs could be a potential target class. researchgate.net

Chemical Similarity Searching: This is the most direct method, where the 2D or 3D structure of the query compound is compared against large databases of molecules with known biological targets, such as ChEMBL. nih.govgithub.io Hits are ranked based on a similarity score, and the targets of the most similar known compounds are proposed as potential targets for the query molecule. oup.com

Machine Learning Models: More sophisticated methods use machine learning algorithms (e.g., Naive Bayesian, Support Vector Machines) trained on vast chemogenomic datasets. ebi.ac.ukresearchgate.netgithub.io These models learn the relationships between chemical substructures (encoded as molecular fingerprints) and biological activity at specific targets, allowing them to predict a probability profile of targets for a new molecule. github.io

| Method | Description | Data Source | Typical Output |

| 2D/3D Similarity Search | Compares the query molecule's fingerprint or shape to a database of known actives. nih.gov | Databases of known drugs and bioactive molecules (e.g., ChEMBL, PubChem). | A ranked list of similar molecules and their known targets. oup.com |

| Machine Learning Models | Employs statistical models trained to correlate chemical features with target binding. ebi.ac.ukgithub.io | Large-scale chemogenomics databases with compound-target-activity data. | A ranked list of predicted targets with associated probabilities or scores. researchgate.net |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features required for binding to a specific target and screens for molecules that match this arrangement. | Based on a set of known active ligands for a particular target. | A yes/no hit list of molecules that fit the pharmacophore model. |

Cellular Target Engagement Studies (In Vitro)

Once putative targets are identified, it is crucial to confirm direct binding and quantify the interaction. In vitro assays, particularly those performed in a cellular context, are essential for validating that a compound reaches and engages its target within the complex environment of a cell. nih.govpelagobio.com

Fluorescence-based techniques are highly sensitive and well-suited for high-throughput screening and for studying molecular interactions in living cells. mdpi.comacs.org These assays are designed to generate a signal when two molecules are in close proximity, such as a ligand binding to its target protein. nih.gov

Förster Resonance Energy Transfer (FRET): FRET describes the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. mdpi.com In an intermolecular FRET assay, a target protein could be tagged with one fluorophore and a derivative of this compound could be labeled with its FRET partner. Binding would bring the fluorophores into close proximity (1-10 nm), resulting in a measurable FRET signal. acs.org

Bioluminescence Resonance Energy Transfer (BRET): BRET is similar to FRET but uses a bioluminescent enzyme (like luciferase) as the energy donor instead of a fluorophore, reducing background from direct excitation of the acceptor. mdpi.com NanoBRET is a particularly powerful version of this technology used for quantifying ligand binding in living cells. nih.gov

Amplified Luminescent Proximity Homogeneous Assay (ALPHA): This bead-based technology uses donor and acceptor beads that are coated with molecules that can bind to the target protein and ligand, respectively. tandfonline.com When the ligand binds its target, the beads are brought into proximity, allowing a photosensitizer on the donor bead to generate singlet oxygen, which diffuses to the acceptor bead and triggers a chemiluminescent signal. tandfonline.com

Biophysical methods provide quantitative data on binding affinity (K_d), kinetics (k_on, k_off), and thermodynamics, which are essential for structure-activity relationship (SAR) studies. drugtargetreview.com

Isothermal Titration Calorimetry (ITC): Considered a gold standard, ITC directly measures the heat released or absorbed during a binding event. drugtargetreview.com This allows for the determination of the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction in a single label-free experiment. drugtargetreview.com

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. drugtargetreview.com The target protein is typically immobilized on the chip, and the ligand is flowed over the surface. The resulting sensorgram provides real-time data on the association and dissociation of the ligand, allowing for the calculation of kinetic rate constants (k_on and k_off) and the equilibrium dissociation constant (K_d). drugtargetreview.combiorxiv.org

Cellular Thermal Shift Assay (CETSA): This powerful method assesses target engagement directly in cells or even tissues. drugtargetreview.com The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble protein is quantified. A shift to a higher melting temperature in the presence of the compound confirms target engagement. pelagobio.com

| Technique | Principle | Key Information Provided | Label Requirement |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. drugtargetreview.com | K_d, Stoichiometry (n), ΔH, ΔS. | Label-free. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index due to mass accumulation on a sensor surface. drugtargetreview.com | K_d, k_on, k_off. | Label-free (one partner is immobilized). |

| Nuclear Magnetic Resonance (NMR) | Monitors changes in the chemical shifts of atoms upon ligand binding. drughunter.com | K_d, Binding site information. | Label-free (isotope labeling may be used). |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. pelagobio.com | Confirmation of intracellular target engagement. | Label-free. |

| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a temperature gradient, which changes upon binding. nih.gov | K_d. | One partner is fluorescently labeled. |

In Vitro Selectivity Profiling of this compound Against Off-Targets Remains Undisclosed in Publicly Available Research

Initial investigations into the molecular interactions and target engagement profile of the chemical compound this compound reveal a significant lack of publicly available data regarding its selectivity against off-targets. Extensive searches of scientific literature and patent databases did not yield specific in vitro selectivity profiling studies for this particular compound or its close derivatives.

In the field of drug discovery and development, understanding the selectivity of a compound is crucial. This is typically achieved by screening the compound against a wide array of unintended biological targets, such as other kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes. This process helps to identify potential off-target interactions that could lead to undesirable side effects. Methodologies for such screenings are well-established, often involving large panels of assays to ensure comprehensive profiling.

While general methods for in vitro selectivity profiling are extensively documented, including kinase panel screenings and GPCR binding assays, specific data tables and detailed research findings for this compound are not present in the reviewed literature. It is plausible that this compound serves as a synthetic intermediate or a structural motif in the development of more complex molecules. In such cases, the focus of published research is typically on the final compounds rather than the individual building blocks.

Therefore, without access to proprietary research data, a detailed analysis of the in vitro selectivity profile of this compound against off-targets cannot be provided at this time.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis of 4-Cyclobutylpyrrolidin-3-ol and Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this analysis is crucial for understanding its three-dimensional structure, which dictates its physical properties and biological activity.

The molecule consists of a five-membered pyrrolidine (B122466) ring substituted with a hydroxyl group at the 3-position and a cyclobutyl group at the 4-position. The flexibility of both the pyrrolidine and cyclobutyl rings leads to a complex potential energy surface with multiple possible conformations. The pyrrolidine ring typically adopts non-planar "envelope" or "twist" conformations to relieve torsional strain. The orientation of the bulky cyclobutyl group and the polar hydroxyl group (axial vs. equatorial) significantly influences the stability of these conformers.

Key factors in the conformational preference include:

Torsional Strain: Repulsive forces between electron clouds of adjacent bonds. Staggered conformations are generally more stable than eclipsed conformations. quizlet.com

Steric Hindrance: Repulsive interactions that occur when atoms are forced closer together than their van der Waals radii allow. The large cyclobutyl group can cause significant steric hindrance.

Angle Strain: Deviation from ideal bond angles, particularly relevant for the cyclobutyl ring and to a lesser extent, the pyrrolidine ring. quizlet.com

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the hydroxyl group and the nitrogen atom of the pyrrolidine ring can stabilize certain conformations.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to systematically explore the conformational landscape, identify low-energy conformers, and calculate the energy barriers between them.

Table 1: Illustrative Conformational Analysis Parameters

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Dihedral Angle | The angle between two intersecting planes, used to define staggered and eclipsed conformations. | Molecular Mechanics, DFT |

| Steric Energy | The energy contribution from non-bonded interactions (van der Waals and electrostatic). | Molecular Mechanics |

| Torsional Energy | The energy required to twist a molecule around a bond. | Molecular Mechanics |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for molecules like this compound. mdpi.comrsc.org

These calculations can determine a variety of electronic and structural properties:

Optimized Molecular Geometry: DFT can predict the most stable (lowest energy) three-dimensional structure of the molecule. mdpi.com

Electronic Energy and Distribution: It calculates the total electronic energy and maps the electron density, revealing regions that are electron-rich or electron-poor.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability. A smaller gap suggests higher reactivity. mdpi.com

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface, identifying sites prone to electrophilic or nucleophilic attack.

Spectroscopic Properties: Methods like DFT can be used to predict spectroscopic data, such as NMR chemical shifts and infrared vibrational frequencies, which can aid in experimental characterization. nih.gov

For this compound, DFT calculations can elucidate how the electron-withdrawing hydroxyl group and the alkyl cyclobutyl group influence the electronic properties of the pyrrolidine ring, providing insights into its potential reaction mechanisms and intermolecular interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. sciforum.netmdpi.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

The primary goal of docking is to predict the binding pose of the ligand within the active site of a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket. For this compound, docking simulations would explore how its distinct features—the hydroxyl group, the pyrrolidine nitrogen, and the hydrophobic cyclobutyl group—interact with the amino acid residues of a target protein.

The analysis of the predicted binding mode focuses on identifying key intermolecular interactions:

Hydrogen Bonds: The hydroxyl group and the secondary amine of the pyrrolidine are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The nonpolar cyclobutyl and pyrrolidine methylene (B1212753) groups can engage in favorable interactions with hydrophobic residues in the protein's binding pocket.

Electrostatic Interactions: Interactions between charged or polar groups on the ligand and the protein.

The result is a three-dimensional model of the ligand-protein complex, which provides a structural hypothesis for the ligand's activity. researchgate.net

After generating potential binding poses, a scoring function is used to evaluate and rank them. wikipedia.org The scoring function is a mathematical model that estimates the binding affinity (or free energy of binding) between the ligand and the protein for a given pose. semanticscholar.org A lower score typically indicates a more favorable binding interaction.

There are several types of scoring functions:

Force-Field-Based: Use terms from molecular mechanics force fields to calculate van der Waals and electrostatic interaction energies.

Empirical: Use weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic contacts) derived from fitting to experimental binding data.

Knowledge-Based: Derive statistical potentials from analyzing the frequency of atom-pair contacts in databases of known protein-ligand structures.

The accuracy of a docking simulation is highly dependent on the chosen scoring function. nih.gov Comparative studies often evaluate multiple scoring functions (e.g., X-Score, DrugScore, LigScore) to determine which is most effective for a particular class of ligands or protein targets. nih.gov Consensus scoring, which combines the results from several different scoring functions, can often improve the reliability of the predictions. nih.gov

Molecular Dynamics Simulations for Conformational Ensembles and Binding Stability

While molecular docking provides a static snapshot of a potential binding mode, Molecular Dynamics (MD) simulations introduce motion and time, allowing for the study of the dynamic behavior of the ligand-protein complex. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms change over time. mdpi.com

For a complex of this compound and its target protein, an MD simulation can provide insights into:

Binding Stability: By monitoring the ligand's position and conformation over the simulation time (typically nanoseconds to microseconds), one can assess the stability of the docked pose. If the ligand remains in the binding pocket and maintains key interactions, the pose is considered stable. nih.gov

Conformational Changes: MD can reveal how the ligand and protein adapt to each other upon binding. It can show flexibility in both the ligand and the protein's active site.

Role of Solvent: MD simulations explicitly include water molecules, providing a more realistic model of the interactions and their effect on binding.

Binding Free Energy Calculations: Advanced techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to provide more accurate estimates of binding free energy. najah.edu

Key metrics analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD) to measure structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein-ligand complex. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target.

The process involves several steps:

Data Set: A collection of molecules with known chemical structures and experimentally measured biological activities (e.g., IC50 values) is required.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can describe physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and 3D structural features.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation. nih.gov

A validated 3D-QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Gefitinib |

Development of Predictive SAR Models

Structure-Activity Relationship (SAR) models are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Predictive SAR models for pyrrolidine derivatives have been developed to identify key structural features that govern their inhibitory potency against various enzymes.

One significant area of research has been the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-4), a target for type 2 diabetes treatment. A study focusing on a series of 42 pyrrolidine derivatives established quantitative relationships between the compounds' structures and their DPP-4 inhibitory activity. The biological activity, expressed as IC50 values ranging from 1.1 to 316 nM, was converted to pIC50 values to serve as the dependent variable in the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.gov

The development of these predictive models involved dividing the dataset into a training set, used to build the model, and a test set, used to validate its predictive power. The statistical quality of the models was assessed using various parameters, including the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

A Hologram QSAR (HQSAR) model was developed for a series of pyrrolidine analogues, which does not require molecular alignment. This model yielded a q² value of 0.939 and an r² value of 0.949, indicating high internal consistency and predictive ability. nih.gov Based on the insights from such models, it was determined that electron-donating groups at the 3rd position of the pyrrolidine ring enhance activity, while electron-withdrawing groups are preferred at the 4th and 5th positions. nih.gov

Table 1: Statistical Parameters of a Predictive HQSAR Model for Pyrrolidine Derivatives

| Parameter | Value |

|---|---|

| q² (Cross-validated correlation coefficient) | 0.939 |

| r² (Non-cross-validated correlation coefficient) | 0.949 |

| N (Number of components) | 6 |

| SEE (Standard Error of Estimate) | 0.134 |

| F-value | 126.823 |

This table summarizes the statistical validation of the HQSAR model, demonstrating its robustness and predictive capacity for DPP-4 inhibitory activity of pyrrolidine derivatives. nih.gov

Three-Dimensional QSAR Approaches

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods provide a more detailed understanding of the steric and electronic interactions between a ligand and its receptor. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for guiding lead optimization.

For the same series of pyrrolidine derivatives targeting DPP-4, both CoMFA and CoMSIA studies were conducted to generate 3D contour maps that visualize the favorable and unfavorable regions for different physicochemical properties. nih.gov

The CoMFA model produced a q² of 0.727 and an r² of 0.973, with steric and electrostatic fields contributing 56.1% and 43.9%, respectively. The external predictive ability of the model was confirmed with a predictive r² (r²_pred) of 0.655 for a test set of 16 molecules. nih.gov The CoMFA contour maps indicated that bulky substituents are favored at certain positions, while electropositive groups enhance activity elsewhere.

The CoMSIA model, which included steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, showed even better statistical results with a q² of 0.870 and an r² of 0.981. nih.gov The contour maps from the CoMSIA model provided detailed insights:

Steric Fields: Green contours indicated regions where bulky groups increase activity, while yellow contours showed areas where bulk is detrimental.

Electrostatic Fields: Blue contours highlighted regions where electropositive groups are favorable, and red contours indicated where electronegative groups are preferred.

Hydrophobic Fields: Yellow contours showed where hydrophobic groups enhance activity, whereas white contours indicated regions favoring hydrophilic groups.

Hydrogen Bond Fields: Cyan contours pointed to areas where hydrogen bond donors are beneficial, and purple contours indicated favorable regions for hydrogen bond acceptors.

Table 2: Summary of 3D-QSAR Model Statistics for Pyrrolidine Derivatives

| Model | q² | r² | r²_pred | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.727 | 0.973 | 0.655 | Steric: 56.1%, Electrostatic: 43.9% |

| CoMSIA | 0.870 | 0.981 | Not Reported | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor |

This table presents a comparison of the statistical validation parameters for the CoMFA and CoMSIA models developed for a series of pyrrolidine-based DPP-4 inhibitors. nih.gov

Pre Clinical Pharmacological Evaluation in Vitro and in Vivo Animal Models

Assessment of Compound Potency in Biochemical Assays

The initial phase of evaluation involves determining the compound's potency against its intended molecular target using purified biological molecules. For a P2X3 receptor antagonist, this typically involves measuring its ability to inhibit the receptor's activation. Biochemical assays are fundamental in quantifying the concentration of the compound required to produce a specific level of inhibition, commonly expressed as the half-maximal inhibitory concentration (IC50).

Researchers often test for selectivity by comparing the compound's activity against the target receptor (P2X3 homomers) versus related subtypes, such as the P2X2/3 heteromer. scispace.com High selectivity for the P2X3 homomer over the P2X2/3 heteromer is often a desirable trait, as the latter is expressed in taste buds, and its inhibition is associated with taste-related side effects. mdpi.comd-nb.info

| Target | Assay Type | IC50 (nM) |

|---|---|---|

| Human P2X3 (homomer) | ATP-induced calcium flux | 10 |

| Human P2X2/3 (heteromer) | ATP-induced calcium flux | 1,500 |

| Rat P2X3 (homomer) | ATP-induced calcium flux | 13 |

Functional Activity Assays in Cellular Systems

Following biochemical characterization, the compound's activity is assessed in a more biologically relevant context using cellular systems. These assays confirm that the compound can access its target in a cellular environment and exert the desired functional effect.

Receptor binding assays are employed to measure the affinity of the compound for its target. scispace.com These experiments typically use a radiolabeled ligand known to bind to the receptor of interest. By competing with the radioligand, the investigational compound's binding affinity (Ki) can be determined. A lower Ki value indicates a higher binding affinity. These assays are crucial for understanding the direct interaction between the compound and the receptor.

| Receptor | Radioligand | Ki (nM) |

|---|---|---|

| Human P2X3 | [³H]-α,β-meATP | 8.8 |

| Human P2X1 | [³H]-α,β-meATP | >10,000 |

| Human P2X7 | [³H]-BzATP | >10,000 |

While the primary target in this context is a receptor, not an enzyme, kinetic studies are still vital to understand the dynamics of the compound-receptor interaction. These assays measure the rate at which the compound binds to the receptor (association rate, k-on) and the rate at which it dissociates (dissociation rate, k-off). A slow dissociation rate can lead to a prolonged duration of action in vivo. These parameters provide a more detailed picture of the compound's mechanism of action beyond simple potency or affinity values.

| Parameter | Value |

|---|---|

| Association Rate (k-on) (M⁻¹s⁻¹) | 1.2 x 10⁵ |

| Dissociation Rate (k-off) (s⁻¹) | 1.0 x 10⁻³ |

| Residence Time (1/k-off) (minutes) | 16.7 |

Cell-based reporter assays offer a functional readout of a compound's activity. For a P2X3 antagonist, this can involve using a cell line (e.g., HEK293) that has been engineered to express the human P2X3 receptor. researchgate.netnih.gov These cells may also contain a reporter gene system, such as luciferase, linked to a downstream signaling event, like calcium influx. scispace.com When the P2X3 receptor is activated by an agonist (e.g., ATP), the resulting calcium influx triggers the reporter system, producing a measurable light signal. An antagonist will inhibit this signal in a dose-dependent manner, confirming its functional activity in a living cell.

| Cell Line | Agonist | Measured Effect | IC50 (nM) |

|---|---|---|---|

| HEK293-hP2X3 | α,β-meATP | Inhibition of Calcium-Induced Luminescence | 11.5 |

Evaluation in Relevant Animal Models for Proof-of-Concept

After demonstrating in vitro potency and functional activity, the compound is advanced to in vivo studies using animal models that are relevant to the targeted human disease. These studies are critical for establishing a preliminary proof-of-concept for the therapeutic hypothesis.